(1-cycloheptyl-2-pyrrolidinyl)methanol
Description
(1-Cycloheptyl-2-pyrrolidinyl)methanol is a pyrrolidine derivative characterized by a cycloheptyl group attached to the nitrogen atom of the pyrrolidine ring and a hydroxymethyl group at the 2-position.
Properties
IUPAC Name |
(1-cycloheptylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-8-5-9-13(12)11-6-3-1-2-4-7-11/h11-12,14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALHSMSCFBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Varying Cycloalkyl Substitutions
| Compound Name | Cycloalkyl Group | Substituent Position | Key Features | Biological Activity/Applications |
|---|---|---|---|---|
| (1-Cyclopentylpyrrolidin-3-yl)methanol | Cyclopentyl | 3-position | Smaller ring size enhances rigidity; higher solubility in polar solvents | Potential CNS modulation |
| (4-Cyclohexylpyrrolidin-2-yl)methanol | Cyclohexyl | 2- and 4-positions | Balanced lipophilicity; improved membrane permeability | Antidepressant, anti-inflammatory effects |
| (1-Cycloheptyl-2-pyrrolidinyl)methanol | Cycloheptyl | 2-position | Larger ring increases steric bulk; reduced solubility, enhanced lipid interactions | Inferred enzyme inhibition or receptor modulation |
Key Observations :
- Substituent Position : The 2-position hydroxymethyl group in the target compound may enhance hydrogen-bonding capabilities compared to 3- or 4-position analogs .
Analogues with Modified Heterocyclic Cores
| Compound Name | Core Structure | Functional Group | Key Differences from Target Compound | Biological Activity |
|---|---|---|---|---|
| (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol | Pyrimidine-pyrrolidine hybrid | Pyrimidine ring | Heteroaromatic core introduces π-π stacking potential | Antimicrobial activity |
| [(2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol | Pyrrolidine | Difluoroethyl group | Fluorine atoms enhance electronegativity and metabolic stability | Enzyme inhibition, antimicrobial effects |
| (1-Benzyl-2-methylpyrrolidin-2-yl)methanol | Pyrrolidine | Benzyl + methyl | Aromatic benzyl group enhances CNS penetration | Neuroactive applications |
Key Observations :
- Hybrid Cores : Pyrimidine-pyrrolidine hybrids (e.g., ) exhibit broader antimicrobial activity due to dual binding modes, whereas the target compound’s simpler structure may favor selectivity.
- Fluorinated Derivatives : Fluorine substituents (e.g., ) improve metabolic stability but may reduce solubility compared to the target compound’s hydroxymethyl group.
Ethanol vs. Methanol Derivatives
| Compound Name | Alcohol Group | Impact on Properties | Biological Implications |
|---|---|---|---|
| (1-Cyclohexylpyrrolidin-3-yl)methanol | Methanol | Higher polarity, improved solubility | Enhanced bioavailability |
| (1-Cyclohexylpyrrolidin-3-yl)ethanol | Ethanol | Increased lipophilicity, reduced hydrogen bonding | Lower toxicity but weaker target affinity |
Key Observations :
- The hydroxymethyl group in the target compound likely offers a balance between solubility and target engagement compared to ethanol derivatives.
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